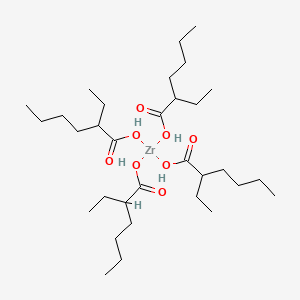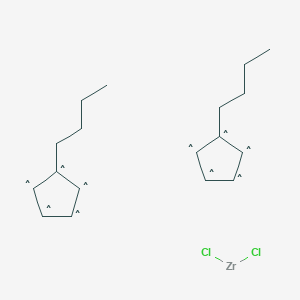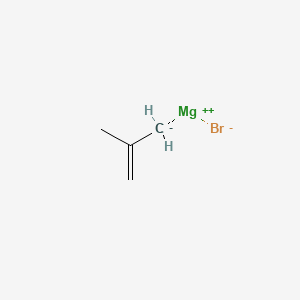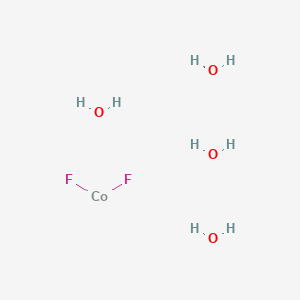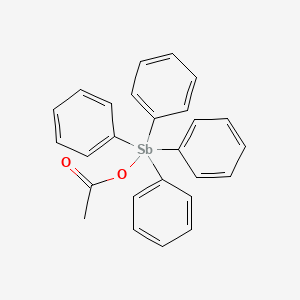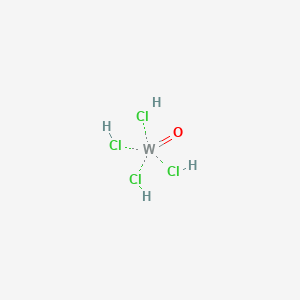
oxotungsten(VI) chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tungsten(VI) oxychloride, also known as tungsten chloride oxide, is an inorganic compound with the chemical formula WOCl₄. It is a red crystalline solid that is soluble in nonpolar solvents but reacts with alcohols and water. This compound is used to prepare other complexes of tungsten and has various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tungsten(VI) oxychloride can be synthesized through several methods. One common method involves the reaction of tungsten trioxide (WO₃) with thionyl chloride (SOCl₂):
WO3+2SOCl2→WOCl4+2SO2
Another method involves the reaction of tungsten hexachloride (WCl₆) with hexamethyldisiloxane ((Me₃Si)₂O):
WCl6+(Me3Si)2O→WOCl4+2Me3SiCl
These reactions typically require controlled conditions to ensure the purity and yield of the product .
Industrial Production Methods: Industrial production of tungsten(VI) oxychloride often involves similar synthetic routes but on a larger scale. The reactions are carried out in specialized reactors to handle the corrosive nature of the reagents and products. The product is then purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions: Tungsten(VI) oxychloride undergoes various chemical reactions, including:
Reduction: It can be reduced to tungsten(V) oxychloride through a reversible one-electron reduction process.
Oxidation: It can be oxidized to form higher oxidation state compounds.
Substitution: It reacts with Lewis bases to form adducts.
Common Reagents and Conditions:
Reduction: Sodium chloride saturated sodium chloroaluminate melt is used for the reduction process.
Oxidation: Various oxidizing agents can be used under controlled conditions.
Substitution: Reactions with alcohols and water form adducts and other tungsten compounds.
Major Products Formed:
Reduction: Tungsten(V) oxychloride.
Oxidation: Higher oxidation state tungsten compounds.
Substitution: Adducts with Lewis bases and other tungsten compounds.
Scientific Research Applications
Tungsten(VI) oxychloride has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other tungsten compounds and as a catalyst in various chemical reactions.
Biology: It is used in the preparation of tungsten-based compounds for biological studies.
Industry: It is used in the production of tungsten oxide films for electrochromic devices and as a catalyst in petroleum refining
Mechanism of Action
The mechanism of action of tungsten(VI) oxychloride involves its ability to form complexes with various substrates. It acts as a Lewis acid, accepting electron pairs from Lewis bases to form adducts. This property is utilized in catalysis and the formation of tungsten-based materials. The exact molecular targets and pathways depend on the specific application and reaction conditions .
Comparison with Similar Compounds
- Tungsten(VI) chloride (WCl₆)
- Tungsten(VI) dichloride dioxide (WO₂Cl₂)
- Molybdenum(VI) chloride (MoCl₆)
- Molybdenum(VI) dichloride dioxide (MoO₂Cl₂)
Comparison: Tungsten(VI) oxychloride is unique due to its ability to form stable complexes with various substrates and its solubility in nonpolar solvents. Unlike tungsten(VI) chloride, which is highly reactive and corrosive, tungsten(VI) oxychloride is more stable and easier to handle. Its ability to form adducts with Lewis bases makes it a valuable compound in catalysis and material science .
Properties
Molecular Formula |
Cl4H4OW |
|---|---|
Molecular Weight |
345.7 g/mol |
IUPAC Name |
oxotungsten;tetrahydrochloride |
InChI |
InChI=1S/4ClH.O.W/h4*1H;; |
InChI Key |
USBICRVMLMKYOX-UHFFFAOYSA-N |
Canonical SMILES |
O=[W].Cl.Cl.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-5,6a-dihydro-3aH-furo[2,3-d][1,3]dioxole]](/img/structure/B12061290.png)
![[3-[2,2-bis[[3-[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxy-2-[[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxymethyl]-2-methylpropanoyl]oxymethyl]butoxy]-2-[[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxymethyl]-2-methyl-3-oxopropyl] 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate](/img/structure/B12061294.png)


